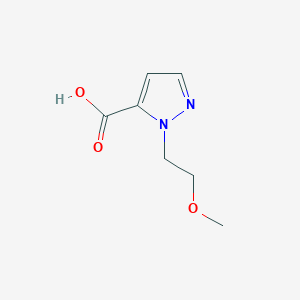

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-5-4-9-6(7(10)11)2-3-8-9/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGYSNAQPJLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-31-9 | |

| Record name | 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" basic properties

An In-Depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, established and putative synthesis pathways, and its potential biological relevance based on the well-documented activities of the broader pyrazole class of compounds. Safety and handling protocols, derived from data on structurally analogous compounds, are also presented to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives have a rich history of application, serving as the core structural motif in a wide array of therapeutic agents and agrochemicals. Their prevalence stems from their metabolic stability and their ability to act as versatile pharmacophores, engaging in various biological interactions.

Compounds incorporating the pyrazole moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The functionalization of the pyrazole ring, including the substitution at the N1 position and the introduction of a carboxylic acid group at the C5 position, as seen in this compound, allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles. This guide focuses specifically on the 1-(2-methoxyethyl) substituted pyrazole-5-carboxylic acid, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings, from reaction setup to formulation and biological assays. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 936249-31-9 | [3] |

| Molecular Formula | C₇H₁₀N₂O₃ | [3][4] |

| Molecular Weight | 170.17 g/mol | [3] |

| Monoisotopic Mass | 170.06914 Da | [4] |

| SMILES | COCCN1C(=CC=N1)C(=O)O | [4] |

| InChI Key | NSBGYSNAQPJLCA-UHFFFAOYSA-N | [4] |

| Predicted XlogP | -0.1 | [4] |

Synthesis Pathways

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, the synthesis of substituted pyrazole-5-carboxylic acids is well-established in the chemical literature. A common and effective method involves the cyclization of a β-enamino diketone with a substituted hydrazine.

A plausible synthetic route is outlined below:

Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for pyrazole-5-carboxylic acids.

Experimental Protocol (Hypothetical, based on related syntheses[5])

-

Formation of the β-enamino diketone: A suitable β-keto ester is reacted with an amine source, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding β-enamino diketone.

-

Cyclization: The resulting enamine is then reacted with 2-methoxyethylhydrazine in a suitable solvent, such as ethanol. This reaction proceeds via a condensation mechanism to form the pyrazole ring, yielding the ethyl ester of this compound.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.

Alternatively, for the conversion of the carboxylic acid to its acid chloride, a standard protocol involving thionyl chloride can be employed.[5] For example, the carboxylic acid can be refluxed with an excess of thionyl chloride in an inert solvent like benzene, followed by removal of the solvent and excess reagent under reduced pressure to yield the acid chloride.[5]

Potential Applications and Biological Relevance

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[6] The demonstrated bioactivities of structurally related pyrazole-5-carboxylic acid derivatives provide a strong rationale for the investigation of this compound in several key areas of drug discovery.

Caption: Therapeutic areas for pyrazole-based compounds.

-

Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[6][7] For example, certain 1-thiazol-2-yl-1H-pyrazole-5-carboxylic acid derivatives have shown potent activity against a broad range of tumor cells, inducing cell cycle arrest.[7]

-

Enzyme Inhibition: The pyrazole nucleus is a key component of several enzyme inhibitors. Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase.[8] Additionally, 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been designed as highly potent and selective factor Xa inhibitors, demonstrating potential as oral anticoagulants.[9]

-

Anti-inflammatory Properties: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1]

The presence of the 2-methoxyethyl group at the N1 position of the pyrazole ring in the title compound can influence its solubility, lipophilicity, and metabolic stability, potentially offering advantages in drug design compared to other N-substituted pyrazoles.

Safety and Handling

Hazard Identification (Inferred)

-

Respiratory Irritation: May cause respiratory tract irritation.[11][12]

-

Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][13] In case of inadequate ventilation, respiratory protection should be worn.[12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10][11] Ensure that eyewash stations and safety showers are close to the workstation.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with skin and eyes.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

First-Aid Measures (General)

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]

-

Skin Contact: If on skin, wash with plenty of soap and water.[10][11] If skin irritation occurs, seek medical advice.[10]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice.[10]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its physicochemical properties make it amenable to a variety of synthetic transformations. While direct biological data is limited, the extensive research on the broader class of pyrazole derivatives strongly suggests its potential utility in developing novel therapeutic agents, particularly in the areas of oncology, inflammation, and thrombosis. Adherence to appropriate safety protocols, based on data from related compounds, is essential when handling this chemical. Further investigation into the specific biological activities of this compound is warranted and could unveil novel applications in medicinal chemistry.

References

-

Arctom Scientific. This compound. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

-

Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

ChemSynthesis. 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Sharma, V. et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

-

PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Available from: [Link]

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]

-

Al-Warhi, T. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Jia, Z. J. et al. (2004). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Semantic Scholar. Pyrazole and Its Biological Activity. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

-

Kamal, A. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

-

CAS Common Chemistry. 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. Available from: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - this compound (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. targetmol.com [targetmol.com]

A Guide to the Structural Elucidation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] Therefore, unambiguous structural confirmation of novel analogues is a critical prerequisite for further development. This document details the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to definitively confirm the molecular structure. The causality behind experimental choices is explained, presenting a self-validating workflow applicable to the broader class of small organic molecules.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstones of medicinal chemistry.[3][5] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to interact with a wide range of biological targets. This has led to the development of numerous drugs with pyrazole cores for treating conditions ranging from inflammation to cancer.[2][6][7]

The target of this guide, This compound , combines the biologically active pyrazole nucleus with a carboxylic acid group, a common feature for modulating solubility and interacting with protein active sites, and a methoxyethyl side chain, which can influence pharmacokinetic properties. Given the potential for isomerism during synthesis (e.g., substitution at the N-1 vs. N-2 position, or the carboxyl group at C-3 vs. C-5), a rigorous and systematic structural elucidation is not merely procedural but essential for ensuring efficacy and safety in developmental pathways.

This guide serves as a detailed protocol for researchers and scientists, outlining the logical workflow and spectroscopic interpretation required to verify the precise atomic connectivity and constitution of the title compound.

Hypothesized Structure and Synthetic Strategy

Before analysis, a target structure is proposed based on a logical synthetic route. A common and effective method for preparing N-substituted pyrazole-5-carboxylic acids involves the alkylation of a pyrazole precursor.

Proposed Structure:

-

Compound Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 170.17 g/mol [8]

A plausible synthetic approach is outlined below. This context is crucial as it informs the analyst about potential starting materials or isomers that could appear as impurities.

Caption: Proposed synthetic workflow for the target compound.

A Multi-Technique Approach to Structural Confirmation

The core of structural elucidation lies in the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: The first step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS for its ability to provide a highly accurate mass measurement, which can be used to predict the elemental formula, thereby distinguishing the target from compounds with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the ESI source via direct infusion or LC inlet.

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

Data Interpretation and Expected Results: The analysis should yield ion peaks corresponding to the exact mass of the protonated or deprotonated molecule.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₁₀N₂O₃ | Based on the proposed structure. |

| Exact Mass | 170.06914 Da | The calculated monoisotopic mass.[9] |

| [M+H]⁺ (Positive Mode) | m/z 171.0764 | Corresponds to the exact mass plus the mass of a proton.[10] |

| [M-H]⁻ (Negative Mode) | m/z 169.0619 | Corresponds to the exact mass minus the mass of a proton, readily formed from the carboxylic acid.[9] |

| Key Fragmentation Peaks | m/z 125, 113, 59 | Potential loss of COOH (m/z 125), cleavage of the ether bond, or fragments of the methoxyethyl side chain. |

Trustworthiness: The observation of an ion with a mass accurate to within 5 ppm of the calculated value for C₇H₁₀N₂O₃ provides strong evidence for the correct elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic pyrazole ring, and the C-O ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal and subtract it from the sample spectrum.

Data Interpretation and Expected Results:

| Functional Group | Expected Absorption Range (cm⁻¹) | Nature of the Band |

| Carboxylic Acid O-H | 3300 - 2500 | Very broad, due to strong hydrogen bonding.[11][12][13] |

| Alkyl C-H | 3000 - 2850 | Medium to sharp peaks from the ethyl and methyl groups.[13] |

| Aromatic C-H | 3100 - 3000 | Weaker, sharp peak from the pyrazole ring protons.[11] |

| Carboxylic Acid C=O | 1725 - 1700 | Strong, sharp, and intense absorption.[12][13] |

| Aromatic C=C and C=N | 1600 - 1450 | Multiple medium to sharp bands characteristic of the pyrazole ring. |

| Ether C-O | 1150 - 1085 | Strong, sharp band corresponding to the C-O-C stretch. |

Trustworthiness: The simultaneous observation of a very broad O-H stretch and a strong C=O carbonyl peak is a definitive indicator of a carboxylic acid functional group, corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for carbon. 2D NMR techniques like COSY and HMBC are then used to definitively link these atoms together. A solvent like DMSO-d₆ is chosen to ensure the acidic carboxylic proton is observable.

Experimental Protocol: 1D and 2D NMR

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

-

Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) couplings between protons and carbons.

Data Interpretation and Expected Results:

¹H NMR (400 MHz, DMSO-d₆)

| Assignment (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (a) | > 12.0 | broad singlet | 1H | Highly deshielded acidic proton, exchangeable. |

| Pyrazole H-3 (b) | ~7.8 | doublet | 1H | Aromatic proton adjacent to two N atoms. Coupled to H-4. |

| Pyrazole H-4 (c) | ~6.7 | doublet | 1H | Aromatic proton coupled to H-3. |

| N-CH₂ -CH₂-O (d) | ~4.5 | triplet | 2H | Methylene group attached to the electron-withdrawing pyrazole nitrogen. Coupled to protons (e). |

| O-CH₂ -CH₂-N (e) | ~3.7 | triplet | 2H | Methylene group adjacent to the ether oxygen. Coupled to protons (d). |

| O-CH₃ (f) | ~3.3 | singlet | 3H | Methyl group protons adjacent to the ether oxygen. |

¹³C NMR (100 MHz, DMSO-d₆)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~162 | Typical shift for a carboxylic acid carbonyl carbon. |

| Pyrazole C-5 | ~145 | Carbon bearing the carboxylic acid group. |

| Pyrazole C-3 | ~140 | Unsubstituted aromatic carbon adjacent to two nitrogens. |

| Pyrazole C-4 | ~110 | Unsubstituted aromatic carbon. |

| N-C H₂-CH₂-O | ~50 | Methylene carbon attached to nitrogen. |

| O-C H₂-CH₂-N | ~70 | Methylene carbon attached to oxygen, more deshielded. |

| O-C H₃ | ~58 | Methoxy carbon. |

2D NMR for Unambiguous Confirmation:

-

COSY: Will show a clear cross-peak between the pyrazole protons H-3 (b) and H-4 (c), confirming their adjacency. It will also show a cross-peak between the two methylene proton signals (d and e), confirming the ethyl fragment.

-

HMBC: This is the key experiment for confirming the substitution pattern. Crucial correlations would be:

-

From the N-CH₂ protons (d) to the pyrazole carbons C-5 and C-3, definitively proving the attachment of the side chain to the N-1 position.

-

From the pyrazole proton H-4 (c) to the carbonyl carbon, confirming the C-5 position of the carboxylic acid.

-

Data Synthesis and Final Confirmation

Caption: Logical workflow for structural confirmation.

Conclusion: The combination of high-resolution mass spectrometry confirming the elemental formula C₇H₁₀N₂O₃, infrared spectroscopy identifying the required carboxylic acid and ether functional groups, and a full suite of 1D and 2D NMR experiments establishing the precise connectivity and substitution pattern (N-1 for the methoxyethyl group and C-5 for the carboxylic acid) provides unequivocal proof of the structure as This compound . This rigorous, multi-technique approach ensures the highest level of scientific integrity, a mandatory requirement for any compound intended for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arctomsci.com [arctomsci.com]

- 9. PubChemLite - this compound (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. echemi.com [echemi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural complexity and functional group arrangement of this molecule give rise to a unique spectroscopic fingerprint. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure

This compound (C₇H₁₀N₂O₃) possesses a pyrazole ring substituted at the N1 position with a methoxyethyl group and at the C5 position with a carboxylic acid. This unique combination of a heterocyclic aromatic system, an ether linkage, and a carboxylic acid functional group dictates its chemical properties and spectroscopic behavior.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the pyrazole ring protons, the methoxyethyl side chain, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic acid (-COOH) | ~13.0 | Singlet (broad) | - | 1H |

| Pyrazole H-3 | ~7.8 | Doublet | ~2.0 | 1H |

| Pyrazole H-4 | ~6.5 | Doublet | ~2.0 | 1H |

| N-CH₂- | ~4.5 | Triplet | ~5.5 | 2H |

| -O-CH₂- | ~3.7 | Triplet | ~5.5 | 2H |

| Methoxy (-OCH₃) | ~3.2 | Singlet | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 13.0 ppm in DMSO-d₆. This deshielding is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects.

-

Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring are anticipated to appear as doublets due to coupling with each other. The H-3 proton is expected to be more deshielded (~7.8 ppm) than the H-4 proton (~6.5 ppm) due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing carboxylic acid group at C-5. The coupling constant between these two protons is expected to be small, around 2.0 Hz, which is typical for protons on a pyrazole ring.[1]

-

Methoxyethyl Protons (-CH₂-CH₂-O-CH₃): The two methylene groups of the methoxyethyl side chain will appear as triplets due to coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be more deshielded (~4.5 ppm) compared to the methylene group adjacent to the methoxy group (-O-CH₂) at approximately 3.7 ppm. The methoxy group protons will appear as a sharp singlet at around 3.2 ppm, integrating to three protons.

Standardized Experimental Protocol for ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

This protocol follows standard guidelines for NMR sample preparation and analysis.[2][3]

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (C=O) | ~165 |

| Pyrazole C-5 | ~145 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~110 |

| N-CH₂- | ~50 |

| -O-CH₂- | ~70 |

| Methoxy (-OCH₃) | ~58 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carboxylic Acid Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 165 ppm, due to the strong deshielding effect of the two oxygen atoms.

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C-5 carbon, attached to the carboxylic acid group, is predicted to be the most deshielded of the ring carbons at approximately 145 ppm. The C-3 carbon is also expected to be significantly downfield, around 140 ppm. The C-4 carbon is anticipated to be the most upfield of the ring carbons, at approximately 110 ppm. These predictions are consistent with data for other substituted pyrazoles.[4][5]

-

Methoxyethyl Carbons (-CH₂-CH₂-O-CH₃): The carbon of the methylene group attached to the oxygen (-O-CH₂) is expected to be more deshielded (~70 ppm) than the carbon of the methylene group attached to the nitrogen (N-CH₂) at around 50 ppm. The methoxy carbon (-OCH₃) is predicted to appear at approximately 58 ppm.

Standardized Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.[6]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid |

| 3150-3100 | Medium | C-H stretch | Pyrazole ring |

| 2950-2850 | Medium | C-H stretch | Aliphatic (methoxyethyl) |

| 1725-1700 | Strong | C=O stretch | Carboxylic acid |

| ~1600 | Medium | C=N stretch | Pyrazole ring |

| ~1550 | Medium | C=C stretch | Pyrazole ring |

| 1320-1210 | Strong | C-O stretch | Carboxylic acid, Ether |

| ~1100 | Strong | C-O stretch | Ether |

Interpretation of the Predicted IR Spectrum

-

Carboxylic Acid Group: The most prominent feature of the IR spectrum is expected to be a very broad and strong absorption band from 3300 to 2500 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp peak between 1725 and 1700 cm⁻¹ is predicted for the C=O stretching vibration.[9][10]

-

Pyrazole Ring: The C-H stretching vibrations of the pyrazole ring are expected to appear in the 3150-3100 cm⁻¹ region.[11] The C=N and C=C stretching vibrations within the ring will likely produce medium intensity bands around 1600 cm⁻¹ and 1550 cm⁻¹, respectively.

-

Methoxyethyl Group: The aliphatic C-H stretching vibrations of the methoxyethyl group are anticipated in the 2950-2850 cm⁻¹ range. A strong C-O stretching band from the ether linkage is expected around 1100 cm⁻¹.

Standardized Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.[12]

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its self-check. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Major Fragment Ions (Electron Ionization - EI)

| m/z (Nominal) | Proposed Ion Structure | Fragmentation Pathway |

| 170 | [C₇H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 111 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |

| 81 | [C₄H₃N₂]⁺ | Pyrazole ring fragment |

| 59 | [C₂H₅O]⁺ | Methoxyethyl fragment |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak (M⁺˙) is expected at an m/z of 170, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the loss of the carboxylic acid group as a radical (mass of 45), resulting in a fragment at m/z 125.[13] Another likely fragmentation is the cleavage of the N-CH₂ bond, leading to the loss of the methoxyethyl side chain. Cleavage of the pyrazole ring can also occur, leading to smaller fragment ions.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound.

Standardized Experimental Protocol for Mass Spectrometry

For a small organic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common analytical technique.[14][15]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL range.[16]

-

LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is introduced into the ESI source, where the analyte is ionized.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined. Both full scan and fragmentation (MS/MS) data can be acquired.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, characterization, and antimicrobial activity of a novel pyrazole derivative.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 687-696.

-

New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

- Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-25.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Using Fourier transform IR spectroscopy to analyze biological materials. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Human Metabolome Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Edwin, E., et al. (2019). 1H and 13C NMR Chemical Shift Prediction Models. Journal of Chemistry, 2019.

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

PubMed. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. uab.edu [uab.edu]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Molecules like 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, are of significant interest due to the pyrazole nucleus being a constituent in numerous pharmacological agents.[1][2][3] The journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation, of which solubility and stability are foundational pillars. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of this specific pyrazole derivative, ensuring the generation of robust and reliable data for informed decision-making.

The seemingly simple questions of "How soluble is my compound?" and "How stable is it?" are, in reality, complex inquiries that are influenced by a multitude of factors including the compound's intrinsic properties and the experimental conditions.[4] This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the underlying principles, thereby empowering scientists to design and execute self-validating experiments. We will delve into both kinetic and thermodynamic solubility assays, followed by a systematic approach to stability testing under various stress conditions as mandated by international guidelines.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[5] It dictates the formulation strategies and can significantly impact the developability of a compound. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[6][7] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method quantifies precipitation by measuring the scattering of light by suspended particles.[5][6]

Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate-based nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a more definitive measure than kinetic solubility.[4][7][8] It is typically conducted on fewer, more promising candidates during lead optimization and pre-formulation stages.[7] The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Purified water

-

0.1 N HCl (pH 1.2)

-

Phosphate buffer (pH 6.8)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous media (water, 0.1 N HCl, and pH 6.8 phosphate buffer). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Adsorption to the filter material should be evaluated and accounted for if significant.[4]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[4]

Data Presentation: Solubility Profile

| Parameter | Aqueous Medium | Solubility (µg/mL) |

| Kinetic Solubility | PBS (pH 7.4) | [Insert Data] |

| Thermodynamic Solubility | Purified Water | [Insert Data] |

| Thermodynamic Solubility | 0.1 N HCl (pH 1.2) | [Insert Data] |

| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | [Insert Data] |

Visualization: Solubility Workflow

Caption: Logical flow of solid-state and forced degradation stability studies.

Conclusion

The comprehensive solubility and stability characterization of this compound, as outlined in this guide, is a non-negotiable phase of its preclinical development. By systematically applying these kinetic, thermodynamic, and ICH-guided stability protocols, researchers can build a robust data package. This not only fulfills regulatory expectations but, more importantly, provides the critical insights needed to guide formulation development, define storage conditions, and ultimately, de-risk the progression of a promising molecule towards becoming a safe and effective medicine. The causality-driven approach detailed herein ensures that the generated data is not just a set of numbers, but a coherent scientific narrative of the compound's behavior.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Solubility Test. AxisPharm. [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Institutes of Health. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Institutes of Health. [Link]

-

Ich guidelines for stability studies 1. Slideshare. [Link]

-

Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Semantic Scholar. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid . While direct biological data for this compound is not extensively available in current literature, its structural features—a pyrazole core, a carboxylic acid functional group, and a 1-(2-methoxyethyl) substituent—provide a strong basis for hypothesizing its potential therapeutic applications. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale behind its potential biological activities and providing a comprehensive framework for its experimental validation.

Introduction to the Pyrazole Carboxylic Acid Scaffold

Pyrazole carboxylic acid derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore. The carboxylic acid moiety is often crucial for biological activity, participating in key interactions with target proteins through hydrogen bonding and salt bridges.

The subject of this guide, This compound , possesses these core features. The N-substitution with a 2-methoxyethyl group introduces a flexible, polar side chain that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility, cell permeability, and target engagement.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the known activities of structurally related pyrazole carboxylic acids, we hypothesize that this compound may exhibit the following biological activities:

-

Anticancer Activity: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][3] The planar pyrazole ring can participate in π-stacking interactions within protein active sites, while the carboxylic acid can form critical hydrogen bonds. The 1-(2-methoxyethyl) group may confer selectivity or enhanced binding to specific cancer-related targets. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

-

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid group. Pyrazole-based compounds have also shown promise as anti-inflammatory agents.[1] The hypothesized anti-inflammatory activity of this compound could stem from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][3][4] The ability of the pyrazole ring and its substituents to interact with microbial enzymes or disrupt cell wall synthesis could be a source of its potential antimicrobial effects against a range of bacterial and fungal pathogens.

Proposed Experimental Validation Workflow

To investigate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. The following diagram illustrates the proposed experimental workflow:

Caption: A tiered approach for the systematic evaluation of this compound's biological potential.

Detailed Experimental Protocols

In Vitro Anticancer Activity Assessment

This assay provides a quantitative measure of the compound's cytotoxic effect on cancer cell lines.[5][6]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 | 0.8 |

| A549 | Lung | 22.5 | 1.2 |

| HCT116 | Colon | 18.9 | 0.9 |

In Vitro Anti-inflammatory Activity Assessment

This enzymatic assay determines the compound's ability to inhibit the activity of COX enzymes, key mediators of inflammation.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of arachidonic acid (substrate).

-

Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Signaling Pathway and Structure-Activity Relationship

The anticancer activity of pyrazole derivatives often involves the modulation of critical signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in a cancer cell survival pathway.

Caption: A hypothetical signaling pathway where the compound inhibits Akt, a key protein in cancer cell survival.

The structural features of this compound are key to its hypothesized activity. The following diagram illustrates the potential structure-activity relationships.

Caption: The relationship between the structural components of the compound and their potential roles in its biological activity.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, overview of the potential biological activities of this compound. The proposed experimental workflows offer a clear path for its systematic evaluation. Positive results from the initial in vitro screens would warrant further investigation into its mechanism of action, preclinical development, and potential as a novel therapeutic agent. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue in the quest for new and effective treatments for a range of human diseases.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

-

ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-833. [Link]

-

MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

-

Scilit. (2025). Cell-based assays in GPCR drug discovery. [Link]

-

American Physiological Society. (2020). Recent progress in assays for GPCR drug discovery. [Link]

-

Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

-

National Institutes of Health. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

-

MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2025). Bioassays for Anticancer Activities. [Link]

-

National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

-

ResearchGate. (2015). Comparison of Various Cell-Based Assays for GPCR Screening. [Link]

-

Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Cambridge University Press. (2012). 12 Assays to read GPCR modulation and signaling. [Link]

-

ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]

-

Scribd. (2019). ANTI INFLAMMATORY Screening Methods. [Link]

-

National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

National Institutes of Health. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

-

Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

-

ElectronicsAndBooks. (2010). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Ascendancy of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and favorable drug-like properties.[1] This guide delves into the specific attributes of the 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid core, a scaffold that has garnered significant attention for its unique combination of features. We will explore its synthesis, physicochemical properties, and its role in the design of targeted therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Introduction: The Pyrazole Scaffold - A Privileged Player in Drug Discovery

The five-membered heterocyclic pyrazole ring is a recurring motif in a multitude of clinically successful drugs.[2][3] Its importance is underscored by the fact that eight FDA-approved small molecule protein kinase inhibitors feature this core structure.[1] The appeal of the pyrazole scaffold lies in its ability to serve as a versatile framework, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1][4] Furthermore, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The this compound scaffold builds upon this solid foundation, incorporating two key features that enhance its utility in medicinal chemistry: the 2-methoxyethyl group at the N1 position and the carboxylic acid at the C5 position.

-

The 2-Methoxyethyl Substituent: This group can influence the molecule's solubility, lipophilicity, and metabolic stability. The ether linkage provides a degree of conformational flexibility and can participate in hydrogen bonding interactions with biological targets.

-

The 5-Carboxylic Acid Moiety: This functional group is a crucial pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with amino acid residues in protein binding sites.[5][6] However, the inherent properties of a carboxylic acid, such as its potential for rapid metabolism and limited membrane permeability, often necessitate careful consideration and sometimes bioisosteric replacement.[5][6][7]

This guide will dissect the interplay of these features and provide a technical overview of how this specific pyrazole scaffold is leveraged in the pursuit of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives generally follows established methodologies for pyrazole ring formation.

General Synthetic Approach

A common and efficient route to 3,5-disubstituted pyrazoles involves a "one-pot" synthesis starting from arenes and carboxylic acids. This method proceeds through the formation of ketone and β-diketone intermediates, followed by heterocyclization with hydrazine.[8]

Experimental Workflow: One-Pot Pyrazole Synthesis

Caption: The concept of bioisosteric replacement for carboxylic acids.

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamates. [6][9]These groups can mimic the acidic and hydrogen bonding properties of the carboxylic acid while offering improved metabolic stability and pharmacokinetic profiles. [9]

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its derivatives have been explored as inhibitors of various therapeutic targets.

Protein Kinase Inhibition

The pyrazole scaffold is a well-established core for the design of protein kinase inhibitors. [1]The carboxylic acid group can be strategically positioned to interact with key residues in the ATP-binding pocket. The 2-methoxyethyl group can be used to probe for additional binding interactions and to modulate physicochemical properties.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression. [10]Pyrazole-based compounds have been successfully developed as Hsp90 inhibitors. [10]In this context, the carboxylic acid or a suitable bioisostere can form crucial interactions with the N-terminal ATP-binding site of Hsp90.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR).

Key SAR Points:

-

N1-Substituent: The length and nature of the alkyl chain at the N1 position can significantly impact potency and selectivity. The methoxy group in the 2-methoxyethyl substituent can act as a hydrogen bond acceptor.

-

C3 and C4 Positions: These positions on the pyrazole ring are amenable to substitution to explore further interactions with the target protein and to modulate the overall properties of the molecule.

-

C5-Carboxylic Acid: As discussed, this group is often critical for binding. The decision to retain the carboxylic acid or replace it with a bioisostere is a key aspect of the lead optimization process.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with the versatile pharmacophoric features of the pyrazole ring, the 2-methoxyethyl group, and the carboxylic acid moiety, provides a rich platform for medicinal chemists. Future research will likely focus on the continued exploration of this scaffold against a wider range of biological targets and the development of novel bioisosteric replacements for the carboxylic acid to further optimize drug-like properties.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Available from: [Link]

-

Synthesis of pyrazole‐5‐carboxylic acid (84);... ResearchGate. Available from: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available from: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai. Available from: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

-

Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available from: [Link]

-

3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. ChemSynthesis. Available from: [Link]

-

Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. Available from: [Link]

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available from: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available from: [Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. Available from: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

-

1H-Pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

-

5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

Discovery and history of pyrazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous clinically significant pharmaceuticals. This guide provides a comprehensive exploration of the discovery and historical development of pyrazole carboxylic acids, tracing their origins from the initial synthesis of the parent heterocycle to the sophisticated synthetic strategies and therapeutic applications that define their modern significance. We will delve into the foundational Knorr pyrazole synthesis, examine the evolution of synthetic methodologies for introducing the carboxylic acid functionality, and highlight the pivotal role of this scaffold in the development of targeted therapies. This narrative is supported by detailed protocols, mechanistic diagrams, and a curated overview of key drug molecules, offering researchers and drug development professionals a thorough understanding of this vital chemical class.

The Genesis of a Privileged Scaffold: Discovery of the Pyrazole Ring

The history of pyrazole carboxylic acids is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously discovered a new class of compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction did not yield the expected product but instead produced a pyrazolone derivative, 3-methyl-1-phenyl-5-pyrazolone, later known as Edaravone.[2] This foundational discovery, formally named the Knorr Pyrazole Synthesis , became the most fundamental and enduring method for creating the pyrazole core.[3][4] It demonstrated that 1,3-dicarbonyl compounds could readily undergo cyclocondensation with hydrazines to form the stable, aromatic pyrazole ring system.[5]

Shortly after Knorr's work, the unsubstituted parent pyrazole was first synthesized in 1889 by Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] These early discoveries unlocked the door to a vast new area of heterocyclic chemistry. Scientists quickly recognized the pyrazole nucleus as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its metabolic stability and versatile synthetic accessibility made it an attractive starting point for chemical exploration.[6]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective